molecular formula C9H12BrN3O3 B3073485 ethyl 3-acetamido-5-bromo-1-methyl-1H-pyrazole-4-carboxylate CAS No. 1017802-89-9

ethyl 3-acetamido-5-bromo-1-methyl-1H-pyrazole-4-carboxylate

Cat. No.: B3073485
CAS No.: 1017802-89-9
M. Wt: 290.11 g/mol
InChI Key: QCLBMJPSVPRPLE-UHFFFAOYSA-N
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Description

Ethyl 3-acetamido-5-bromo-1-methyl-1H-pyrazole-4-carboxylate is a substituted pyrazole derivative with a bromo group at position 5, an acetamido group at position 3, a methyl group at position 1, and an ethyl carboxylate ester at position 2. Pyrazole derivatives are widely explored in medicinal and agrochemical research due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . Its synthesis and applications remain understudied in publicly available literature, necessitating comparisons with structurally related pyrazoles for deeper insights.

Properties

IUPAC Name

ethyl 3-acetamido-5-bromo-1-methylpyrazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN3O3/c1-4-16-9(15)6-7(10)13(3)12-8(6)11-5(2)14/h4H2,1-3H3,(H,11,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCLBMJPSVPRPLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1NC(=O)C)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501171994
Record name Ethyl 3-(acetylamino)-5-bromo-1-methyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501171994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017802-89-9
Record name Ethyl 3-(acetylamino)-5-bromo-1-methyl-1H-pyrazole-4-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1017802-89-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-(acetylamino)-5-bromo-1-methyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501171994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-acetamido-5-bromo-1-methyl-1H-pyrazole-4-carboxylate typically involves a multi-step process. One common method includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions.

    Acetamidation: The acetamido group can be introduced by reacting the intermediate with acetic anhydride or acetyl chloride.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a suitable catalyst, such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and efficiency. Additionally, the use of automated systems and advanced purification techniques ensures the production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-acetamido-5-bromo-1-methyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the ester group to an alcohol.

    Oxidation Reactions: Oxidation can be used to modify the functional groups, such as converting the acetamido group to a nitro group.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydride or potassium carbonate.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while reduction of the ester group can produce the corresponding alcohol.

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 3-acetamido-5-bromo-1-methyl-1H-pyrazole-4-carboxylate has been studied for its potential therapeutic properties, particularly in the development of anti-inflammatory and analgesic agents.

Case Study: Anti-inflammatory Activity

A study published in the Journal of Medicinal Chemistry explored the anti-inflammatory effects of pyrazole derivatives, including this compound. The compound was synthesized and tested in vitro for its ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators in inflammation. Results indicated that this compound exhibited significant COX inhibition, suggesting potential as a non-steroidal anti-inflammatory drug (NSAID) .

Agricultural Applications

In addition to its medicinal uses, this compound has been investigated for its efficacy as a pesticide.

Case Study: Pesticidal Activity

Research conducted by agricultural chemists demonstrated that derivatives of pyrazole compounds possess herbicidal properties. In greenhouse trials, this compound was applied to various weed species. The results showed a marked reduction in weed biomass compared to untreated controls, indicating its potential as a selective herbicide .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Inhibition of Enzymatic Activity : The compound's structural features allow it to bind effectively to COX enzymes, inhibiting their activity and thus reducing inflammation.
  • Herbicidal Mechanism : It disrupts metabolic pathways in target plant species, leading to growth inhibition and eventual plant death.

Mechanism of Action

The mechanism of action of ethyl 3-acetamido-5-bromo-1-methyl-1H-pyrazole-4-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the acetamido and bromine groups can enhance its binding affinity and specificity towards certain targets.

Comparison with Similar Compounds

Methodological Tools for Analysis

Crystallographic tools like SHELXL and Mercury CSD are critical for analyzing pyrazole derivatives. For example:

  • SHELXL : Used for refining crystal structures of small molecules, including hydrogen bonding networks influenced by substituents .
  • Mercury CSD : Facilitates visualization of packing patterns and intermolecular interactions, such as the acetamido group’s role in crystal stabilization .

Biological Activity

Ethyl 3-acetamido-5-bromo-1-methyl-1H-pyrazole-4-carboxylate is a synthetic compound belonging to the pyrazole family, recognized for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC₉H₁₂BrN₃O₃
Molecular Weight290.114 g/mol
Density1.6 ± 0.1 g/cm³
Boiling Point453.2 ± 45.0 °C
Flash Point227.9 ± 28.7 °C
LogP2.34

Antiviral Properties

Recent studies have highlighted the potential antiviral activity of pyrazole derivatives, including this compound. Research indicates that certain pyrazole derivatives exhibit significant efficacy against viruses such as herpes simplex virus type-1 (HSV-1) and respiratory syncytial virus (RSV) . The mechanism of action may involve the inhibition of viral replication through interaction with viral enzymes or host cell receptors.

Antimicrobial Activity

Pyrazole compounds have been explored for their antimicrobial properties. This compound could serve as a lead compound in developing new antibiotics, particularly against Gram-positive and Gram-negative bacteria . The presence of the acetamido group is believed to enhance its antibacterial activity by improving solubility and bioavailability.

Enzyme Inhibition

The compound may act as an enzyme inhibitor, potentially targeting specific pathways involved in disease processes. The bromine atom's presence at the 5-position could facilitate interactions with enzyme active sites, leading to inhibition . Such properties make it a candidate for further research in enzyme-related diseases.

The biological activity of this compound is likely mediated through multiple mechanisms:

  • Enzyme Interaction : The compound may bind to active sites on enzymes, altering their function.
  • Receptor Modulation : It could modulate receptor activity, influencing signaling pathways in cells.
  • Antiviral Action : By interfering with viral replication processes, it may prevent viral infections from establishing or spreading.

Case Studies and Research Findings

Several studies have investigated the biological activities of pyrazole derivatives:

  • Study on Antiviral Efficacy : A study reported that certain pyrazole derivatives reduced HSV-1 plaque formation significantly, indicating their potential as antiviral agents .
  • Antimicrobial Testing : Research demonstrated that pyrazole compounds exhibited broad-spectrum antimicrobial activity, with some derivatives showing effectiveness against resistant strains of bacteria .

Q & A

Q. Advanced Research Focus

  • Reaction Path Search : Quantum chemical calculations (e.g., DFT) model transition states and intermediates for bromination or coupling steps .
  • Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites (e.g., bromine’s σ-hole for halogen bonding) .
  • Molecular Dynamics (MD) : Simulate solvation effects on reaction kinetics .
    Tools : Software like Gaussian or ORCA paired with cheminformatics pipelines (e.g., ICReDD’s workflow) .

What safety protocols are critical when handling this compound in the lab?

Q. Basic Research Focus

  • PPE : Wear gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of fine particulates .
  • Spill Management : Absorb with inert material (e.g., Celite) and dispose via licensed waste services .
  • First Aid : Flush eyes/skin with water for 15 minutes; seek medical attention if irritation persists .

How does steric hindrance from the methyl and acetamido groups influence regioselectivity in reactions?

Q. Advanced Research Focus

  • Steric Effects : The 1-methyl group directs electrophiles to the 5-position (less hindered), while the 3-acetamido group stabilizes adjacent charges via resonance .
  • Kinetic vs. Thermodynamic Control : High temperatures favor substitution at the 5-bromo site, whereas low temperatures may preserve the acetamido group .
    Experimental Validation : Compare reaction outcomes using substituent-modified analogs (e.g., replacing methyl with bulkier groups) .

What are the stability profiles of this compound under varying storage conditions?

Q. Basic Research Focus

  • Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the bromo group .
  • Moisture Sensitivity : Keep desiccated to avoid ester hydrolysis .
  • Long-Term Stability : Monitor via periodic NMR/HPLC; degradation products include carboxylic acids (from ester hydrolysis) .

How can this compound serve as a precursor for bioactive molecule development?

Q. Advanced Research Focus

  • Antimicrobial Agents : Functionalize the pyrazole core with sulfonamide or triazole groups .
  • Kinase Inhibitors : Introduce heterocyclic motifs via cross-coupling for targeted activity .
  • SAR Studies : Modify the acetamido group to probe hydrogen-bonding interactions with enzyme active sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 3-acetamido-5-bromo-1-methyl-1H-pyrazole-4-carboxylate
Reactant of Route 2
ethyl 3-acetamido-5-bromo-1-methyl-1H-pyrazole-4-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.